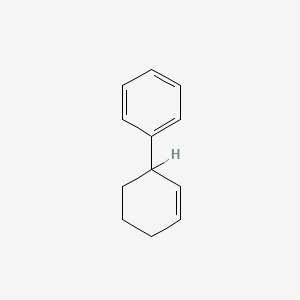

3-Phenyl-1-cyclohexene

説明

BenchChem offers high-quality 3-Phenyl-1-cyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-1-cyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

15232-96-9 |

|---|---|

分子式 |

C12H14 |

分子量 |

158.24 g/mol |

IUPAC名 |

cyclohex-2-en-1-ylbenzene |

InChI |

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2 |

InChIキー |

MUSXBUOOSTWNCY-UHFFFAOYSA-N |

正規SMILES |

C1CC=CC(C1)C2=CC=CC=C2 |

製品の起源 |

United States |

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1-cyclohexene from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Phenyl-1-cyclohexene, a valuable carbocyclic scaffold in medicinal chemistry and materials science.[1][2] We will delve into the primary synthetic route, elucidate the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss methods for product characterization.

Introduction and Synthetic Strategy

3-Phenyl-1-cyclohexene and its derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.[3] The strategic synthesis of this molecule from readily available starting materials is of significant interest. The most common and efficient approach involves a two-step sequence starting from cyclohexanone:

-

Grignard Reaction: Nucleophilic addition of a phenyl group to the carbonyl carbon of cyclohexanone using a Grignard reagent.[4][5][6]

-

Dehydration: Acid-catalyzed elimination of water from the resulting tertiary alcohol to form the target alkene.[7][8]

This strategy is favored due to the high reactivity and commercial availability of the starting materials, as well as the generally high yields of the individual steps.

The Grignard Reaction: Formation of 1-Phenylcyclohexanol

The cornerstone of this synthesis is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[4][5] In this step, phenylmagnesium bromide (PhMgBr), the Grignard reagent, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[4][9]

Mechanism of the Grignard Reaction

The reaction proceeds through a nucleophilic addition mechanism.[4][5] The highly polar carbon-magnesium bond in phenylmagnesium bromide results in a carbanionic character on the phenyl group, making it a strong nucleophile. This nucleophile attacks the partially positive carbonyl carbon of cyclohexanone, leading to the formation of a tetrahedral alkoxide intermediate.[9] A subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 1-phenylcyclohexanol.[4][10]

Caption: Mechanism of the Grignard reaction between cyclohexanone and phenylmagnesium bromide.

Acid-Catalyzed Dehydration: Formation of 3-Phenyl-1-cyclohexene

The second step involves the dehydration of the intermediate alcohol, 1-phenylcyclohexanol, to form the desired alkene. This elimination reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat.[8][11][12]

Mechanism of Dehydration

The dehydration of tertiary alcohols proceeds via an E1 (unimolecular elimination) mechanism.[7][8][11] The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water).[8][11][13] The departure of the water molecule generates a stable tertiary carbocation. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.[7][8] This step regenerates the acid catalyst.[7]

It is important to note that this reaction can lead to a mixture of isomeric alkenes. In this case, both 1-phenyl-1-cyclohexene and 3-phenyl-1-cyclohexene can be formed. The regioselectivity is often influenced by the stability of the resulting alkene, with the more substituted alkene (1-phenyl-1-cyclohexene) being the thermodynamically favored product (Zaitsev's rule). However, reaction conditions can be optimized to favor the formation of the desired 3-phenyl-1-cyclohexene.

Caption: E1 mechanism for the acid-catalyzed dehydration of 1-phenylcyclohexanol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-Phenyl-1-cyclohexene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Magnesium turnings | 24.31 | - | 2.43 g | 0.10 |

| Bromobenzene | 157.01 | 1.491 | 15.7 g (10.5 mL) | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | 50 mL | - |

| Cyclohexanone | 98.14 | 0.948 | 9.8 g (10.3 mL) | 0.10 |

| Sulfuric Acid (conc.) | 98.08 | 1.84 | ~5 mL | - |

| Saturated Sodium Bicarbonate | - | - | 20 mL | - |

| Saturated Sodium Chloride | - | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | ~5 g | - |

Procedure:

Part A: Synthesis of 1-Phenylcyclohexanol (Grignard Reaction)

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be scrupulously dry.

-

Place magnesium turnings in the flask.

-

Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up:

-

Pour the reaction mixture slowly into a beaker containing a mixture of ice and dilute sulfuric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-phenylcyclohexanol.

-

Part B: Synthesis of 3-Phenyl-1-cyclohexene (Dehydration)

-

Dehydration Reaction:

-

Place the crude 1-phenylcyclohexanol in a round-bottom flask.

-

Add a few drops of concentrated sulfuric acid.

-

Set up a simple distillation apparatus.

-

Heat the mixture gently. The product, 3-phenyl-1-cyclohexene, will co-distill with water.

-

-

Purification:

-

Collect the distillate in a separatory funnel.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain the pure 3-phenyl-1-cyclohexene.

-

Characterization of 3-Phenyl-1-cyclohexene

The structure and purity of the final product can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the phenyl protons, the vinylic protons of the double bond, and the aliphatic protons of the cyclohexene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbons of the phenyl group, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cyclohexene ring.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and the C=C stretching of the alkene.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-phenyl-1-cyclohexene (158.24 g/mol ).[15][16][17]

Alternative Synthetic Routes: The Wittig Reaction

While the Grignard reaction followed by dehydration is the most common approach, the Wittig reaction offers an alternative for the synthesis of alkenes from carbonyl compounds.[18][19][20][21] This reaction involves the use of a phosphorus ylide (Wittig reagent) to convert a ketone into an alkene.[19][20]

In the context of synthesizing a cyclohexene derivative, an intramolecular Wittig reaction can be employed.[22] However, for the specific synthesis of 3-phenyl-1-cyclohexene from cyclohexanone, the Grignard route is generally more direct and practical.

Conclusion

The synthesis of 3-phenyl-1-cyclohexene from cyclohexanone via a Grignard reaction and subsequent acid-catalyzed dehydration is a robust and well-established method in organic synthesis. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocol are crucial for achieving high yields and purity. The characterization of the final product using modern spectroscopic techniques is essential to confirm its identity and quality. This in-depth guide provides the necessary theoretical and practical knowledge for researchers and professionals in the field of drug development and chemical synthesis to successfully perform this important transformation.

References

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

-

Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

-

Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

-

SATHEE JEE - IIT Kanpur. Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (2019, December 24). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

-

YouTube. (2020, April 25). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. Retrieved from [Link]

-

Brainly.in. (2019, September 28). Acid catalyzed dehydration of secondary and tertiary alcohols. Retrieved from [Link]

-

SpectraBase. 3-PHENYLCYCLOHEXEN. Retrieved from [Link]

-

Newman, M. S., & Booth, W. T., Jr. (1947). THE REACTION OF PHENYLMAGNESIUM BROMIDE WITH 2-CHLORO-4-METHYLCYCLOHEXANONE. Journal of the American Chemical Society, 69(4), 737-738. Retrieved from [Link]

-

Noland, W. E., & Smith, L. R. (1962). STUDIES ON THE NEF REACTION. I. THE SYNTHESIS OF 6-PHENYL-2- AND 3-CYCLOHEXEN-1-ONES AND 2-PHENYLCYCLOHEXANONES. The Journal of Organic Chemistry, 27(12), 4249-4253. Retrieved from [Link]

-

University of Missouri–St. Louis. The Synthesis of Alkenes: The Dehydration of Cyclohexanol. Retrieved from [Link]

-

Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 80, 13. Retrieved from [Link]

-

University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Study.com. Draw a step-by-step mechanism for the dehydration of 1-phenylcyclohexanol. Retrieved from [Link]

-

Pearson+. Predict the products formed when cyclohexanone reacts with the fo.... Retrieved from [Link]

-

PubChem. 1,2,3,4-Tetrahydro-1,1'-biphenyl. Retrieved from [Link]

-

Vaia. How would you synthesize the following compounds from cyclohexanone?. Retrieved from [Link]

-

Chemsrc. (2025, September 23). 3-phenyl-1-cyclohexene. Retrieved from [Link]

-

California State University, Bakersfield. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]

-

University of Toronto Scarborough. Experiment 8: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

-

SpectraBase. 3-Phenyl-cyclohexanone. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of cyclohexenones. Retrieved from [Link]

-

OChemOnline. (2013, June 13). Cram Rules in the Kingdom of Grignard Reactions. Retrieved from [Link]

-

NIST WebBook. Benzene, 3-cyclohexen-1-yl-. Retrieved from [Link]

- Google Patents. US3974232A - Method for producing cyclohexene by dehydration of cyclohexanol.

-

National Institutes of Health. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Retrieved from [Link]

-

Study.com. Grignard reagents undergo a general and very useful reaction with ketones.... Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Patsnap Eureka. (2024, October 11). Cyclohexene: Uses, Properties, and Applications. Retrieved from [Link]

-

American Chemical Society. (2022, May 20). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Retrieved from [Link]

-

Europe PMC. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]

- 4. study.com [study.com]

- 5. Chemistry Grignard Reaction Mechanism | SATHEE JEE [satheejee.iitk.ac.in]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. jove.com [jove.com]

- 8. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 9. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]

- 13. youtube.com [youtube.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 1,2,3,4-Tetrahydro-1,1'-biphenyl | C12H14 | CID 85820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-phenyl-1-cyclohexene | CAS#:15232-96-9 | Chemsrc [chemsrc.com]

- 17. Benzene, 3-cyclohexen-1-yl- [webbook.nist.gov]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Wittig reaction - Wikipedia [en.wikipedia.org]

- 21. Wittig Reaction [organic-chemistry.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

chemical and physical properties of 3-Phenyl-1-cyclohexene

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Phenyl-1-cyclohexene

For professionals in the fields of chemical research and drug development, a comprehensive understanding of molecular entities is paramount. 3-Phenyl-1-cyclohexene, a substituted cycloalkene, represents a significant scaffold in organic synthesis and medicinal chemistry. Its unique combination of a reactive alkene functionality, a chiral center, and a phenyl group makes it a versatile building block for constructing complex molecular architectures. This guide provides a detailed exploration of its core chemical and physical properties, spectroscopic signature, synthesis, reactivity, and potential applications, offering field-proven insights for the discerning scientist.

Core Molecular and Physical Characteristics

3-Phenyl-1-cyclohexene, with the CAS number 15232-96-9, is an organic compound characterized by a cyclohexene ring substituted with a phenyl group at the allylic position. This structure imparts specific physical and chemical properties that are crucial for its handling, reaction design, and application.

Structural and Physicochemical Data Summary

The fundamental properties of 3-Phenyl-1-cyclohexene are summarized below. These values are a combination of experimentally derived data and high-quality computational predictions, providing a solid foundation for experimental design.

| Property | Value | Source |

| IUPAC Name | cyclohex-2-en-1-ylbenzene | |

| Synonyms | 3-Phenylcyclohexene, Cyclohex-2-enyl-benzene | |

| CAS Number | 15232-96-9 | |

| Molecular Formula | C₁₂H₁₄ | |

| Molecular Weight | 158.24 g/mol | |

| Exact Mass | 158.109550447 Da | |

| Appearance | Colorless liquid (predicted) | |

| XLogP3-AA | 3.9 | |

| Topological Polar Surface Area | 0 Ų | |

| Rotatable Bond Count | 1 | |

| Heavy Atom Count | 12 | |

| Complexity | 151 |

Causality Insight: The high XLogP3-AA value indicates significant lipophilicity, suggesting poor water solubility but good solubility in nonpolar organic solvents like hexane and diethyl ether. The absence of hydrogen bond donors or acceptors results in a topological polar surface area of zero, further reinforcing its nonpolar character. This is a critical consideration in drug development for predicting membrane permeability and in process chemistry for selecting appropriate solvent systems.

Spectroscopic Profile: Identification and Structural Elucidation

The structural features of 3-Phenyl-1-cyclohexene give rise to a distinct spectroscopic signature. Understanding these expected spectral patterns is essential for reaction monitoring and final product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 3-Phenyl-1-cyclohexene.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and aliphatic protons. The vinylic protons on the double bond will appear most downfield (deshielded) after the aromatic protons, due to the anisotropic effect of the π-system. The single allylic proton, being adjacent to both the double bond and the phenyl ring, will also be significantly deshielded. The remaining aliphatic protons on the cyclohexene ring will appear further upfield.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp² carbons of the aromatic ring and the double bond, as well as the sp³ carbons of the cyclohexene ring. The carbon attached to the phenyl group (C3) is a key diagnostic signal.

Table of Predicted Spectroscopic Data:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.1 - 7.4 | Multiplet | 5H |

| Vinylic (H-1, H-2) | 5.7 - 6.1 | Multiplet | 2H |

| Allylic (H-3) | 3.3 - 3.6 | Multiplet | 1H |

| Aliphatic (H-4, H-5, H-6) | 1.5 - 2.5 | Multiplet | 6H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | ~144 |

| Aromatic (C-ortho, meta, para) | 126 - 129 |

| Vinylic (C-1, C-2) | 127 - 132 |

| Allylic (C-3) | ~42 |

| Aliphatic (C-4, C-5, C-6) | 20 - 31 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups within the molecule.

-

~3050-3020 cm⁻¹: C-H stretch (aromatic and vinylic)

-

~2930-2850 cm⁻¹: C-H stretch (aliphatic)

-

~1650 cm⁻¹: C=C stretch (cyclohexene double bond)

-

~1600, 1495 cm⁻¹: C=C stretch (aromatic ring)

-

~750, 700 cm⁻¹: C-H out-of-plane bend (monosubstituted benzene)

Workflow for Spectroscopic Analysis

The following diagram outlines a self-validating workflow for the complete spectroscopic characterization of a synthesized batch of 3-Phenyl-1-cyclohexene.

Caption: Standard workflow for purification and spectroscopic validation.

Synthesis and Reactivity

The synthesis of 3-Phenyl-1-cyclohexene can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials and the desired stereochemical outcome.

Proposed Synthetic Pathway: Grignard Addition and Dehydration

A robust and logical approach involves the 1,2-addition of a phenyl nucleophile to an α,β-unsaturated ketone, followed by dehydration.

-

Reagent Preparation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Nucleophilic Addition: The Grignard reagent is added to 2-cyclohexen-1-one at a low temperature (e.g., 0°C to -78°C) to favor 1,2-addition over 1,4-conjugate addition. This forms a magnesium alkoxide intermediate.

-

Workup: The reaction is quenched with a weak acid (e.g., saturated aqueous NH₄Cl) to yield 3-phenylcyclohex-2-en-1-ol.

-

Dehydration: The allylic alcohol is then subjected to acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid with heating) to eliminate water and form the more stable conjugated diene system, yielding 3-Phenyl-1-cyclohexene.

Caption: A plausible synthetic route to 3-Phenyl-1-cyclohexene.

Causality Insight: The use of a Grignard reagent, a hard nucleophile, favors direct attack at the electrophilic carbonyl carbon (1,2-addition). Subsequent acid-catalyzed dehydration proceeds via an E1 mechanism, forming a stable carbocation intermediate that is both allylic and benzylic, thus facilitating the elimination to form the desired product.

Key Reactivity

-

Alkene Reactions: The double bond can undergo various electrophilic additions (e.g., hydrogenation to form phenylcyclohexane, hydrohalogenation, epoxidation).

-

Allylic Position: The allylic protons are susceptible to radical substitution (e.g., with N-bromosuccinimide).

-

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions must be controlled to avoid reactions at the alkene.

Applications in Drug Discovery and Development

The phenylcyclohexene scaffold is of significant interest to medicinal chemists. Saturated and partially saturated rings are increasingly used as "bioisosteres" for phenyl rings to overcome challenges associated with flat, aromatic systems.

-

Improving Physicochemical Properties: Replacing a phenyl ring with a cyclohexene or cyclohexane moiety can increase the fraction of sp³ carbons (Fsp³) in a drug candidate. This often leads to:

-

Increased Aqueous Solubility: Disrupting the planarity and crystal packing of a molecule can significantly improve its solubility.

-

Improved Metabolic Stability: Saturated rings can block sites of metabolism that are common on aromatic rings (e.g., oxidation by cytochrome P450 enzymes).

-

Enhanced Binding Specificity: The three-dimensional shape of the cyclohexene ring can provide better steric and conformational complementarity with a target protein's binding pocket compared to a flat phenyl ring.

-

-

Scaffold for Diversity-Oriented Synthesis: The multiple functional handles (alkene, allylic position, aromatic ring) on 3-Phenyl-1-cyclohexene make it an excellent starting point for building molecular libraries for high-throughput screening. Novel synthetic methods allow for the creation of highly functionalized cyclohexenes from arene precursors, demonstrating their value as versatile platforms for discovery chemistry.

Safety and Handling

Based on GHS information for its synonyms, 3-Phenyl-1-cyclohexene should be handled with appropriate care.

-

Hazards:

-

Harmful if swallowed (H302).

-

Causes skin irritation (H315).

-

May cause respiratory irritation (H335).

-

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.

-

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1-cyclohexene

-

Objective: To synthesize 3-Phenyl-1-cyclohexene from 2-cyclohexen-1-one.

-

Methodology:

-

Grignard Formation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add a small volume of anhydrous THF via syringe. Add a small crystal of iodine to initiate the reaction. Add bromobenzene (1.1 eq.) dissolved in anhydrous THF dropwise, maintaining a gentle reflux. Stir until the magnesium is consumed.

-

Addition Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of 2-cyclohexen-1-one (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Quenching: After stirring for 1 hour, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Dehydration & Purification: Remove the solvent under reduced pressure. Dissolve the resulting crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq.), and heat to reflux with a Dean-Stark apparatus for 2-4 hours to remove water. Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using hexane as the eluent to yield pure 3-Phenyl-1-cyclohexene.

-

Protocol 2: NMR Sample Preparation and Analysis

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube into the NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H chemical shift scale to the TMS signal at 0.00 ppm.

-

Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR (COSY, HSQC) if necessary for unambiguous assignment.

-

References

-

3-phenyl-1-cyclohexene | CAS#:15232-96-9 | Chemsrc. (n.d.). Retrieved April 1, 2026, from [Link]

-

3-methyl-1-phenylcyclohexene - NIST WebBook. (n.d.). Retrieved April 1, 2026, from [Link]

-

1,2,3,4-Tetrahydro-1,1'-biphenyl - PubChem. (n.d.). Retrieved April 1, 2026, from [Link]

-

3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem. (n.d.). Retrieved April 1, 2026, from [Link]

-

Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 79, 84. Retrieved April 1, 2026, from [Link]

-

Cyclohexene, 1-phenyl- - NIST WebBook. (n.d.). Retrieved April 1, 2026, from [Link]

-

Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. (n.d.). Retrieved April 1, 2026, from [Link]

-

Journal Name EXPERIMENTAL DETAILS. (n.d.). Retrieved April 1, 2026, from [Link]

-

Chemical Properties of trans-1-Phenylcyclohexene (CAS 71340-36-8) - Cheméo. (n.d.). Retrieved April 1, 2026, from [Link]

-

Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions | Journal of the American Chemical Society. (2022, May 20). Retrieved April 1, 2026, from [Link]

-

Lithium bis(trimethylsilyl)amide - Wikipedia. (n.d.). Retrieved April 1, 2026, from [Link]

-

Lithium bis(trimethylsilyl)amide, solution 1M in THF | 4039-32-1 India - Ottokemi. (n.d.). Retrieved April 1, 2026, from [Link]

- US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents. (n.d.).

-

Lithium bis(trimethylsilyl)amide | C6H19LiNSi2 | CID 57426343 - PubChem. (n.d.). Retrieved April 1, 2026, from [Link]

-

1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem. (n.d.). Retrieved April 1, 2026, from [Link]

-

Phenylcyclohexane - Safety Data Sheet. (2019, March 25). Retrieved April 1, 2026, from [Link]

-

Cyclohexene, 1-phenyl- - NIST WebBook. (n.d.). Retrieved April 1, 2026, from [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Journal of Medicinal Chemistry. (2021, September 30). Retrieved April 1, 2026, from [Link]

-

Lewis acid catalysis - Wikipedia. (n.d.). Retrieved April 1, 2026, from [Link]

- 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nm

3-Phenyl-1-cyclohexene (CAS 15232-96-9): A Technical Whitepaper on Synthesis, Characterization, and Medicinal Applications

Executive Summary & Chemical Identity

3-Phenyl-1-cyclohexene (CAS: 15232-96-9), systematically known as (cyclohex-2-en-1-yl)benzene or 1,2,3,4-tetrahydro-1,1'-biphenyl, is a highly versatile cycloalkene building block utilized extensively in advanced organic synthesis and pharmaceutical development[1][2][3]. Featuring both a reactive alkene moiety and a stable aromatic ring, this compound serves as a critical intermediate for complex functionalization, including epoxidation, dihydroxylation, and cross-coupling reactions.

To establish a baseline for experimental design, the fundamental physicochemical properties of 3-phenyl-1-cyclohexene are summarized below.

Table 1: Physicochemical Properties of 3-Phenyl-1-cyclohexene

| Property | Value |

| Chemical Name | 3-Phenyl-1-cyclohexene |

| IUPAC Name | (Cyclohex-2-en-1-yl)benzene |

| CAS Registry Number | 15232-96-9 |

| Molecular Formula | C12H14 |

| Molecular Weight | 158.24 g/mol |

| Exact Mass | 158.10955 Da |

| LogP (Octanol/Water) | 3.51 |

| InChIKey | MUSXBUOOSTWNCY-UHFFFAOYSA-N |

Data compiled from authoritative chemical databases[2][3][4].

Synthetic Methodologies & Mechanistic Insights

The synthesis of 3-phenyl-1-cyclohexene is a benchmark for evaluating the efficacy of transition-metal-catalyzed asymmetric cross-coupling reactions. Historically, Grignard additions to cyclohexenones followed by dehydration were utilized; however, modern methodologies favor the Palladium-Catalyzed Enantioselective Allylic Substitution of allylic acetates due to superior regio- and stereocontrol[5].

Step-by-Step Methodology: Pd-Catalyzed Allylic Substitution

The following protocol details the synthesis of 3-phenyl-1-cyclohexene from 2-cyclohexenyl acetate, emphasizing the mechanistic causality behind each experimental choice.

Step 1: Preparation of the Catalytic Complex

-

Action: In a nitrogen-filled glovebox, dissolve the palladium precursor (e.g., [Pd(allyl)Cl]2 ) and a chiral phosphine ligand (e.g., PPFA) in anhydrous tetrahydrofuran (THF).

-

Causality: Pre-mixing the metal and ligand allows for the formation of the active chiral palladium complex. Establishing this stereochemical environment prior to substrate introduction is essential for maximizing enantiomeric excess (ee)[5].

Step 2: Electrophile Activation

-

Action: Add 2-cyclohexenyl acetate to the catalyst solution and stir at room temperature.

-

Causality: The electron-rich palladium catalyst undergoes oxidative addition, inserting into the C–O bond and displacing the acetate leaving group. This generates a reactive, symmetrical π -allyl palladium intermediate[5].

Step 3: Nucleophilic Transmetalation

-

Action: Slowly add a solution of phenylzinc chloride ( PhZnCl ) in THF to the reaction mixture.

-

Causality: The selection of PhZnCl over a traditional Grignard reagent ( PhMgBr ) is a critical parameter. Organozinc reagents act as efficient transmetalating agents without behaving as strong Lewis acids. This suppresses non-catalyzed background SN2′ reactions, thereby preserving the stereocontrol dictated by the chiral ligand[5].

Step 4: Reductive Elimination & Quenching

-

Action: Monitor the reaction via TLC. Upon complete consumption of the starting material, quench the mixture with saturated aqueous NH4Cl .

-

Causality: The NH4Cl safely neutralizes any unreacted organozinc species and facilitates the partitioning of the organic product into the organic phase during the subsequent extraction step.

Step 5: Extraction and Purification

-

Action: Extract the aqueous layer with diethyl ether, dry the combined organic phases over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography using pure petroleum ether.

Figure 1: Mechanistic workflow of the Pd-catalyzed synthesis of 3-phenyl-1-cyclohexene.

Structural Validation & Analytical Characterization

To ensure scientific integrity, the synthesized 3-phenyl-1-cyclohexene must be subjected to a self-validating analytical workflow. This ensures that the structural connectivity and molecular mass align perfectly with theoretical values.

Step-by-Step Methodology: Self-Validating Analytical Protocol

Step 1: GC-MS Profiling (Mass Confirmation)

-

Action: Inject an aliquot of the purified product into a Gas Chromatography-Mass Spectrometry (GC-MS) system operating with electron ionization (EI).

-

Validation: The appearance of a single, sharp chromatographic peak confirms the chemical purity of the isolated fraction. The corresponding mass spectrum must yield a molecular ion peak [M]+ at m/z 158.11, which self-validates the molecular weight of the C12H14 formula[2][3][4].

Step 2: 1 H-NMR Spectroscopy (Structural Connectivity)

-

Action: Dissolve 10 mg of the sample in deuterated chloroform ( CDCl3 ) and acquire a 1 H-NMR spectrum at 400 MHz.

-

Validation: The spectrum must display multiplet signals between δ 5.6–5.9 ppm, corresponding to the two vinylic protons of the cyclohexene ring. Additionally, a multiplet integrating to 5 protons at δ 7.1–7.4 ppm confirms the intact phenyl ring[4]. The complete absence of an acetate methyl singlet (typically near δ 2.0 ppm) validates the total conversion of the starting material.

Applications in Medicinal Chemistry and Formulation

Beyond its utility as a synthetic intermediate, 3-phenyl-1-cyclohexene and its structural derivatives possess highly specific applications in drug development and pharmaceutical formulation.

1. Transdermal Absorption Promoters In formulation science, 3-phenyl-1-cyclohexene is utilized within topical compositions to promote the transdermal absorption of active therapeutic agents (e.g., indomethacin). Its specific lipophilicity ( LogP=3.51 ) allows it to effectively partition into and fluidize the lipid bilayers of the stratum corneum. This modulates the skin's barrier function, enabling enhanced drug permeation without requiring a complex, two-stage barrier disruption mechanism[2][6].

2. Precursor for Sepsis Therapeutics In medicinal chemistry, the 3-phenyl-1-cyclohexene scaffold is a critical intermediate in the synthesis of highly polar diastereomeric esters and sulfonamide derivatives. These advanced functionalized molecules are actively investigated as preventive therapeutic agents for severe sepsis, where the stereochemistry of the cyclohexene ring dictates the binding affinity to target receptors[7][8].

Figure 2: Logical relationship of 3-phenyl-1-cyclohexene in drug development.

References

-

[1] ECHA CHEM: Name 3-PHENYL-1-CYCLOHEXENE. European Chemicals Agency. 1

-

[5] Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews - ACS Publications. 5

-

[6] Topical composition for promoting transdermal absorption of therapeutic agents. Justia Patents. 6

-

[8] WO2003084527A1 - Severe sepsis preventive therapeutic agent. Google Patents. 8

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. 3-phenyl-1-cyclohexene | CAS#:15232-96-9 | Chemsrc [chemsrc.com]

- 3. 1,2,3,4-Tetrahydro-1,1'-biphenyl | C12H14 | CID 85820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 2-cyclohexen-1-yl- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patents.justia.com [patents.justia.com]

- 7. WO2002045750A1 - Combination drugs - Google Patents [patents.google.com]

- 8. WO2003084527A1 - Severe sepsis preventive therapeutic agent - Google Patents [patents.google.com]

The Dual Nature of Phenylcyclohexene Compounds: From Pyrolytic Biomarkers to Indoor Air Pollutants and Drug Scaffolds

Executive Summary

Phenylcyclohexene (C₁₂H₁₄) and its structural isomers represent a fascinating class of organic compounds that bridge the fields of neuropharmacology, polymer chemistry, and environmental toxicology. While 1-phenylcyclohexene (1-PC) is primarily recognized as a critical pyrolytic biomarker for illicit phencyclidine (PCP) consumption[1], its isomer 4-phenylcyclohexene (4-PCH) is a notorious volatile organic compound (VOC) responsible for the "new carpet odor" that triggered significant indoor air quality crises in the late 20th century[2]. This technical guide synthesizes the chemical history, mechanistic pathways, comparative toxicology, and modern drug discovery applications of these compounds, providing self-validating protocols for their experimental analysis.

Chemical Synthesis & Mechanistic Pathways

To understand the divergent roles of phenylcyclohexene isomers, one must examine the distinct chemical mechanisms that govern their formation.

Thermal Degradation of PCP to 1-Phenylcyclohexene

Phencyclidine (PCP) is an arylcyclohexylamine originally developed in the 1950s by Parke-Davis as an anesthetic[1]. When PCP is administered via smoking, the compound is subjected to temperatures exceeding 200°C. At these temperatures, the relatively weak C-N bond connecting the piperidine ring to the cyclohexane ring undergoes thermal cleavage. This elimination reaction yields piperidine and 1-phenylcyclohexene (1-PC) [1]. The formation of 1-PC is thermodynamically favored because the resulting double bond in the cyclohexene ring is fully conjugated with the adjacent phenyl ring, providing high resonance stability.

Fig 1: Pyrolytic degradation of PCP into 1-PC and its subsequent hepatic metabolism.

Diels-Alder Cycloaddition in 4-Phenylcyclohexene Formation

Unlike 1-PC, 4-phenylcyclohexene (4-PCH) is an unintentional byproduct of polymer manufacturing[2]. Styrene-butadiene rubber (SBR) latex is widely used as an adhesive backing in carpets. During the copolymerization of styrene and 1,3-butadiene, a side reaction occurs: a [4+2] Diels-Alder cycloaddition. In this mechanism, 1,3-butadiene acts as the diene, and styrene acts as the dienophile. The concerted electron shift forms a six-membered ring with a single double bond, specifically yielding 4-PCH. Because 4-PCH is not covalently bound to the polymer matrix and is highly volatile, it easily outgasses into indoor environments[2].

Physicochemical & Toxicological Profiling

The structural difference between 1-PC and 4-PCH—specifically the position of the double bond—significantly alters their toxicological profiles and environmental behavior[3].

Comparative Data Summary

| Property / Feature | 1-Phenylcyclohexene (1-PC) | 4-Phenylcyclohexene (4-PCH) |

| CAS Number | 771-98-2[4] | 4994-16-5[5] |

| Molecular Formula | C₁₂H₁₄ | C₁₂H₁₄ |

| Molecular Weight | 158.24 g/mol | 158.24 g/mol |

| Boiling Point | ~252 °C | ~235 °C[6] |

| Lipophilicity (XLogP3) | ~3.7 | 3.7[6] |

| Primary Origin | PCP Pyrolysis / Synthetic Intermediate | Styrene-Butadiene Copolymerization |

| Primary Hazard | Acute oral toxicity, skin irritant[4] | VOC, respiratory irritant[2] |

The 1987 EPA Headquarters Crisis & Inhalation Toxicity

In 1987, the installation of 27,000 square yards of new synthetic carpet at the U.S. Environmental Protection Agency (EPA) headquarters led to over 122 employees reporting acute health issues, including eye irritation, respiratory distress, and Multiple Chemical Sensitivity (MCS)[7]. Air monitoring uniquely tied these symptoms to 4-PCH, which has an incredibly low odor threshold of approximately 1 ppb (6.5 µg/m³)[2].

To investigate the causality of these health complaints, rigorous toxicological assays were deployed. A 2-week inhalation and neurotoxicity study on Swiss-Webster mice exposed to near-saturated atmospheres (71 ppm) of 4-PCH vapor revealed no severe organic toxicity or treatment-related lesions[8]. Similarly, studies on Fischer 344 rats exposed to up to 50 ppm of 4-PCH showed no clinical or pathologic evidence of respiratory tract irritation[9]. These self-validating studies suggest that the human complaints were likely driven by complex VOC mixtures, hypersensitivity reactions, or subjective odor intolerance rather than acute 4-PCH poisoning[8].

Modern Drug Discovery Applications

Beyond toxicology, the phenylcyclohexene scaffold is actively leveraged in modern medicinal chemistry. The rigid, non-planar nature of the cyclohexene ring makes it an excellent bioisostere for flat aromatic systems, improving the metabolic stability and three-dimensional spatial arrangement of drug candidates.

For instance, phenylcyclohexene and phenylcyclohexadiene substituted compounds have been successfully synthesized to act as retinoid antagonists . Systemic retinoid agonist therapy often results in severe mucocutaneous toxicity. By utilizing the phenylcyclohexene scaffold, researchers have developed topical antagonists that alleviate these toxic side effects without compromising the primary therapeutic efficacy.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the standard procedures for analyzing phenylcyclohexene compounds. The causality behind each experimental choice is explicitly detailed to guarantee a self-validating workflow.

Protocol 1: GC-MS Quantification of 1-PC in Biological Matrices

Because 1-PC is a highly lipophilic (XLogP3 ~3.7)[6] and trace-level pyrolytic biomarker, standard aqueous assays are insufficient.

-

Sample Preparation: Aliquot 1.0 mL of urine or serum into a glass centrifuge tube. Add 50 µL of deuterated internal standard (1-PC-d5) to correct for extraction losses.

-

Liquid-Liquid Extraction (LLE): Add 2.0 mL of high-purity hexane. Causality: Hexane is chosen because its non-polar nature perfectly matches the hydrophobicity of 1-PC, ensuring maximum target recovery while leaving polar biological contaminants in the aqueous phase.

-

Agitation & Centrifugation: Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

-

Analysis: Inject 1 µL of the organic layer into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode at 70 eV. Causality: SIM mode targeting m/z 158 (molecular ion) and m/z 104 filters out complex biological background noise, providing the high signal-to-noise ratio required for trace biomarker detection.

Protocol 2: In Vitro Cytotoxicity Screening of 4-PCH

To assess the respiratory hazard of outgassed VOCs, an in vitro model utilizing lung epithelial cells is required.

Fig 2: Standard in vitro cytotoxicity screening workflow for phenylcyclohexene analogs.

-

Cell Culture: Seed A549 human lung epithelial cells in a 96-well plate at a density of 1×10⁴ cells/well. Causality: A549 cells are the gold standard for modeling inhalation exposure to volatile indoor air pollutants[2].

-

Compound Preparation: Dissolve 4-PCH in Dimethyl Sulfoxide (DMSO) to create a 100 mM stock. Causality: 4-PCH is insoluble in water; DMSO acts as an amphiphilic vehicle.

-

Exposure: Dilute the stock in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity (self-validating negative control).

-

Incubation & Assay: Incubate for 24 hours. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for an additional 4 hours.

-

Quantification: Solubilize the resulting formazan crystals and measure absorbance at 570 nm. The reduction of MTT to formazan is directly proportional to mitochondrial respiration, providing a highly reliable metric of cell viability.

Sources

- 1. Phencyclidine - Wikipedia [en.wikipedia.org]

- 2. chemicalinsights.ul.org [chemicalinsights.ul.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Phenylcyclohexene | C12H14 | CID 21096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Phenylcyclohexene: 2-week inhalation toxicity and neurotoxicity studies in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Stereoisomers of 3-Phenyl-1-cyclohexene: A Technical Guide to Enantioselective Synthesis and Validation

Executive Summary

3-Phenyl-1-cyclohexene is a privileged carbocyclic scaffold utilized extensively in the development of rigidified pharmacophores and complex natural products. The molecule possesses a single stereogenic center at the allylic C3 position, giving rise to two distinct enantiomers: (R)-3-phenyl-1-cyclohexene and (S)-3-phenyl-1-cyclohexene . For researchers and drug development professionals, controlling the absolute stereochemistry of this ring system is critical, as the spatial orientation of the phenyl group dictates target binding affinities and pharmacokinetic profiles.

This whitepaper provides an in-depth analysis of the mechanistic pathways, causal experimental designs, and analytical workflows required to synthesize and validate the stereoisomers of 3-phenyl-1-cyclohexene.

Structural and Stereochemical Foundations

The molecular architecture of 3-phenyl-1-cyclohexene ( C12H14 ) features a cyclohexene ring with a phenyl substituent adjacent to the alkene. The C3 carbon is sp3 hybridized and bonded to four distinct groups (phenyl, vinyl, alkyl, and hydrogen), making it a chiral center. Conformational dynamics dictate that the bulky phenyl group preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial steric clashes within the half-chair conformation of the cyclohexene ring.

Pathways for accessing specific stereoisomers of 3-phenyl-1-cyclohexene.

Mechanistic Pathways: Causality in Enantioselective Synthesis

Historically, accessing pure enantiomers of functionalized cyclohexenes relied on late-stage chiral resolution or biocatalytic reductions. However, enzymes such as Pentaerythritol tetranitrate reductase (PETNR) and other Old Yellow Enzymes (OYEs) often exhibit complete inactivity towards sterically hindered precursors like 3-phenylcyclohexen-1-one due to active-site clashes with the bulky phenyl moiety [1].

Consequently, transition-metal catalysis—specifically Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) —has emerged as the gold standard for enantioselective synthesis [2].

The Causality of Nucleophile Selection in Pd-AAA

In the Pd-AAA of 3-acetoxycyclohexene, the choice of nucleophile is the primary driver of stereocontrol. Using a "soft" organometallic reagent like phenylzinc chloride (PhZnCl) ensures that the nucleophilic attack occurs directly on the carbon of the symmetric π -allyl palladium intermediate via an outer-sphere mechanism . This trajectory is strictly governed by the steric environment of the chiral phosphine ligand, resulting in high enantiomeric excess (ee). Conversely, "hard" nucleophiles (e.g., Grignard reagents) attack the palladium center first (inner-sphere mechanism), leading to reductive elimination that bypasses the ligand's stereocontrol and yields racemic mixtures.

Pd-catalyzed asymmetric allylic alkylation cycle for 3-phenyl-1-cyclohexene.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Enantioselective Synthesis via Pd-AAA

Objective: Synthesize (R)- or (S)-3-phenyl-1-cyclohexene from racemic 3-acetoxycyclohexene.

-

Catalyst Preparation: In a glovebox, dissolve Pd2(dba)3⋅CHCl3 (2.5 mol%) and a chiral phosphine ligand (e.g., (R,R)-Trost ligand, 5.5 mol%) in anhydrous THF. Stir for 30 minutes at room temperature to ensure complete complexation.

-

Substrate Addition: Add racemic 3-acetoxycyclohexene (1.0 equiv) and an internal standard (dodecane, 0.5 equiv) to the catalyst solution.

-

Transmetalation & Coupling: Cool the reaction to -78 °C. Dropwise, add a solution of PhZnCl (1.5 equiv in THF). The low temperature suppresses background uncatalyzed SN2 pathways.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature over 12 hours. Monitor conversion via GC-FID using the dodecane internal standard.

-

Self-Validating Control: Simultaneously run a parallel reaction using an achiral ligand (e.g., dppb). This generates a true racemic standard required for accurate chiral HPLC calibration.

-

Workup: Quench with saturated aqueous NH4Cl , extract with diethyl ether, dry over MgSO4 , and purify via flash chromatography (hexanes).

Protocol B: Stereospecific SN2′ Substitution via Lithium Arylcuprates

Objective: Access (S)-3-phenyl-1-cyclohexene via an iodine-copper exchange mechanism.

-

Cuprate Formation: React iodobenzene with (PhMe2CCH2)2CuLi at -78 °C to generate the polyfunctional lithium arylcuprate Ph(Neophyl)CuLi [3].

-

Stereospecific Substitution: Add (R)-2-iodoallylic alcohol derivative to the cuprate solution. The bulky Neophyl ligand prevents competitive enolization and forces an anti- SN2′ substitution.

-

Validation: Measure the optical rotation of the purified product. The literature benchmark for the (S)-enantiomer is [α]D=−147.2∘ (c 0.795, benzene, 25 °C) [3].

Quantitative Data & Analytical Workflows

The selection of a synthetic strategy depends on the required scale and enantiomeric purity. Table 1 summarizes the performance metrics of the primary methodologies.

Table 1: Quantitative Comparison of Synthetic Strategies for 3-Phenyl-1-cyclohexene

| Synthetic Strategy | Precursor | Catalyst / Reagent | Yield (%) | Enantiomeric Purity | Scalability |

| Palladium-Catalyzed AAA | Racemic 3-acetoxycyclohexene | Pd(0) + Chiral Phosphine, PhZnCl | 75–85% | Up to 95% ee | High (Gram scale) |

| Cu-Mediated SN2′ Substitution | Chiral 2-iodoallylic alcohol | Ph(Neophyl)CuLi | ~67% | 89% ee (Stereospecific) | Moderate |

| Preparative Chiral HPLC | Racemic 3-phenyl-1-cyclohexene | Chiralcel OD-H (Stationary Phase) | <50% per isomer | >99% ee | Low (Analytical) |

Analytical Workflow for Chiral Verification

To validate the enantiomeric excess, the purified product must be subjected to chiral High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: Use a polysaccharide-based chiral column (e.g., Chiralcel OD-H). The π−π interactions between the phenyl ring of the analyte and the derivatized cellulose backbone are the primary drivers of chiral recognition.

-

Mobile Phase: 99:1 Hexane/Isopropanol (isocratic flow).

-

Validation: Inject the racemic standard (from Protocol A, Step 5) to establish the retention times ( tR ) for both the (R) and (S) isomers. Subsequently, inject the enantioenriched sample and calculate the ee% by integrating the area under the curve (AUC) for both peaks.

Pharmacological & Drug Development Implications

In drug development, the 3-phenyl-1-cyclohexene motif serves as a conformationally restricted analog of flexible acyclic systems. The rigidity of the cyclohexene ring locks the phenyl group into a defined spatial vector, which is highly advantageous for probing the steric boundaries of receptor binding pockets. Because biological targets are inherently chiral, the (R) and (S) enantiomers will exhibit divergent pharmacodynamics. Synthesizing these isomers with >95% ee ensures that off-target toxicity or reduced efficacy caused by the "eutomer/distomer" phenomenon is mitigated during early-stage lead optimization.

References

-

Asymmetric Reduction of Activated Alkenes by Pentaerythritol Tetranitrate Reductase: Specificity and Control of Stereochemical Outcome by Reaction Optimisation PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

-

Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds Chemical Reviews, American Chemical Society (ACS) URL:[Link]

-

Stereoselective SN2-Substitutions Using Polyfunctional Lithium Arylcuprates Prepared by an Iodine−Copper Exchange Organic Letters, American Chemical Society (ACS) URL:[Link]

Sources

Thermodynamic Stability and Contra-Thermodynamic Isomerization of 3-Phenyl-1-cyclohexene: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the realm of synthetic organic chemistry and drug development, accessing specific structural isomers is critical for structure-activity relationship (SAR) studies. The phenylcyclohexene system presents a classic thermodynamic dichotomy. 1-Phenyl-1-cyclohexene represents the global thermodynamic minimum due to the stabilizing π -conjugation between the cyclohexenyl double bond and the aromatic ring. Conversely, 3-phenyl-1-cyclohexene is a deconjugated, thermodynamically uphill isomer[1].

Historically, synthesizing 3-phenyl-1-cyclohexene from its stable counterpart was considered highly unfavorable. However, recent advancements in excited-state proton-coupled electron transfer (PCET) and dual-catalysis have enabled the contra-thermodynamic positional isomerization of olefins[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic causality of this system and provide a self-validating, field-proven protocol for synthesizing and isolating 3-phenyl-1-cyclohexene.

Thermodynamic Principles & Causality

To understand why 3-phenyl-1-cyclohexene is challenging to synthesize via traditional ground-state equilibrium, we must analyze the energetic landscape. The stability of 1-phenyl-1-cyclohexene is driven by resonance energy; the overlap of the alkene π -orbitals with the phenyl π -system provides approximately 5.4 to 6.0 kcal/mol of stabilization energy relative to the isolated π -systems in 3-phenyl-1-cyclohexene[3].

However, this thermodynamic stability in the ground state inversely correlates with the molecule's oxidation potential. The extended conjugation in 1-phenyl-1-cyclohexene raises the energy of its Highest Occupied Molecular Orbital (HOMO), making it significantly easier to oxidize than 3-phenyl-1-cyclohexene. This differential in oxidation potential ( ΔE1/2red ) is the precise physical lever we pull to achieve contra-thermodynamic synthesis[2].

Table 1: Comparative Thermodynamic & Electrochemical Parameters

| Parameter | 1-Phenyl-1-cyclohexene (Starting Material) | 3-Phenyl-1-cyclohexene (Target Product) |

| Electronic Structure | Conjugated (Styrenyl π -system) | Deconjugated (Isolated π -systems) |

| Relative Free Energy ( ΔG∘ ) | 0.0 kcal/mol (Reference minimum) | ≈+5.4 to +6.0 kcal/mol |

| Oxidation Potential ( E1/2red vs SCE) | ≈+1.3 to +1.5 V (Easily oxidized) | ≈+1.8 to +2.0 V (Resists oxidation) |

| Kinetic Stability | High | High (Kinetically trapped once formed) |

Data synthesized from foundational photochemistry studies on phenyl alkene tautomerization () and modern positional isomerization frameworks ().

The Mechanistic Logic of Contra-Thermodynamic Isomerization

To drive a reaction uphill by +6.0 kcal/mol, we must inject energy into the system (via photons) and establish a "kinetic trap." The process relies on a carefully selected photocatalyst whose excited-state oxidation potential sits between the oxidation potentials of the two isomers.

The Causality of the Catalytic Cycle:

-

Selective Oxidation: The photocatalyst oxidizes the conjugated 1-phenyl-1-cyclohexene to a radical cation. The 3-phenyl isomer remains untouched because its oxidation potential is too high.

-

Deprotonation: A sterically hindered base (e.g., collidine) deprotonates the radical cation, forming an ambident allylic radical.

-

Reduction & Regioselective Protonation: A co-catalyst (such as a Cr(II) or Co complex) captures the radical, forming an allyl-metal intermediate. Subsequent protodemetalation occurs regioselectively at the benzylic position, yielding the deconjugated 3-phenyl-1-cyclohexene[2].

-

The Kinetic Trap: Because the newly formed 3-phenyl-1-cyclohexene cannot be oxidized by the photocatalyst, it accumulates in solution, effectively bypassing the ground-state thermodynamic equilibrium[4].

Figure 1: Catalytic cycle for the contra-thermodynamic isomerization of phenylcyclohexene.

Experimental Methodology: Synthesis & Validation

The following protocol details the synthesis of 3-phenyl-1-cyclohexene via dual photoredox/metal catalysis. Every step is designed as a self-validating system to ensure high yield and prevent reversion to the thermodynamic minimum.

Reagent Preparation & Setup

-

Rationale: Oxygen is a triplet diradical that rapidly quenches excited-state photocatalysts and intercepts carbon-centered radicals. Absolute exclusion of O2 is non-negotiable.

-

Materials: 1-phenyl-1-cyclohexene (1.0 equiv, 0.5 mmol), Photocatalyst (e.g., Acridinium dye or Ir(ppy)3, 2 mol%), Co-catalyst (e.g., CrCl2 or Cobaloxime, 5 mol%), 2,4,6-collidine (20 mol%), anhydrous Acetonitrile (5.0 mL).

Step-by-Step Workflow

-

Reaction Assembly: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the photocatalyst and the co-catalyst. Transfer into a nitrogen-filled glovebox.

-

Substrate Addition: Add 1-phenyl-1-cyclohexene, followed by the base (collidine) and anhydrous acetonitrile. Seal the tube with a Teflon-lined cap.

-

Degassing (Self-Validation Step): Remove the tube from the glovebox and subject it to three cycles of Freeze-Pump-Thaw. Validation: The cessation of micro-bubbles during the thaw cycle confirms the complete removal of dissolved gases.

-

Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 25 °C for 18 hours. Causality: A cooling fan must be used. Elevated temperatures provide the activation energy required for the kinetic trap to leak, causing thermal reversion to 1-phenyl-1-cyclohexene.

-

Quenching: Turn off the light, open the tube to ambient air, and stir for 10 minutes. Oxygen rapidly quenches the active catalyst states, locking the product ratio.

-

Purification: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (100% Hexanes) using silver-nitrate impregnated silica gel ( AgNO3 /SiO2) if standard silica fails to resolve the isomers.

Figure 2: Experimental workflow for the synthesis and isolation of 3-phenyl-1-cyclohexene.

Analytical Validation

Because the starting material and product are isomers with identical masses, LC-MS is insufficient for validation. 1H -NMR is the gold standard here.

Table 2: NMR Validation Markers

| Isomer | Key 1H -NMR Signal | Diagnostic Feature |

| 1-Phenyl-1-cyclohexene | δ 6.10 - 6.15 ppm (1H, m) | Single vinylic proton; conjugated system. |

| 3-Phenyl-1-cyclohexene | δ 5.70 - 5.95 ppm (2H, m) | Two distinct vinylic protons; upfield shift due to loss of conjugation. |

| 3-Phenyl-1-cyclohexene | δ 3.35 - 3.45 ppm (1H, m) | Benzylic/Allylic methine proton (C3 position). |

If the vinylic integral at δ 6.10 ppm persists, the reaction has either not reached completion or thermal reversion has occurred.

Conclusion

The thermodynamic stability of 3-phenyl-1-cyclohexene is inherently compromised by its lack of π -conjugation compared to 1-phenyl-1-cyclohexene. However, by leveraging the distinct electrochemical properties of these isomers, researchers can utilize excited-state photocatalysis to bypass ground-state thermodynamics. By strictly controlling the oxidation potentials, excluding oxygen, and managing thermal energy, 3-phenyl-1-cyclohexene can be synthesized and isolated with high fidelity for downstream pharmaceutical applications.

References

-

Zhao, K.; Knowles, R. R. "Contra-thermodynamic Positional Isomerization of Olefins." Journal of the American Chemical Society, 2022. URL:[Link]

-

Arnold, D. R.; Mines, S. A. "Radical ions in photochemistry. 21. The photosensitized (electron transfer) tautomerization of alkenes; the phenyl alkene system." Canadian Journal of Chemistry, 1989. URL:[Link]

-

National Institute of Standards and Technology (NIST). "1-phenylcyclohexene -- Critically Evaluated Thermophysical Property Data." NIST Chemistry WebBook, SRD 69, 2023. URL: [Link]

Sources

Molecular Structure and Conformation of 3-Phenyl-1-cyclohexene: A Technical Whitepaper

Executive Summary

3-Phenyl-1-cyclohexene (CAS: 15232-96-9) is a cyclic alkene characterized by a phenyl substituent at the allylic C3 position. It serves as a critical intermediate in organic synthesis and a benchmark molecule for studying complex stereoelectronic effects. This whitepaper provides an in-depth analysis of its conformational dynamics, the causality behind its stereoselective synthesis, and field-proven analytical protocols for structural validation.

Structural Fundamentals & Stereoelectronics

The Half-Chair Geometry

Unlike fully saturated cyclohexane rings that adopt a rigid chair conformation, the presence of the sp2 -hybridized double bond in cyclohexene forces the ring into a more flexible half-chair conformation [1]. The four carbons associated with and adjacent to the double bond (C1, C2, C3, and C6) are nearly coplanar, while C4 and C5 pucker above and below this plane.

Conformational Causality: Pseudo-Axial vs. Pseudo-Equatorial

The introduction of a bulky phenyl group at the C3 allylic position creates a delicate conformational equilibrium. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The thermodynamic preference is governed by the competition between two primary steric forces:

-

A(1,2) Strain (Allylic Strain): This is the steric repulsion between the C3 substituent and the vinylic proton at C2. Placing the phenyl group in the pseudo-equatorial position forces it to eclipse the double bond, thereby maximizing A(1,2) strain.

-

1,3-Diaxial Interactions: Placing the phenyl group in the pseudo-axial position minimizes A(1,2) strain but introduces severe 1,3-diaxial steric clashes with the axial proton at C5.

For 3-phenyl-1-cyclohexene, the massive steric bulk of the phenyl ring makes the 1,3-diaxial penalty highly unfavorable. Consequently, the pseudo-equatorial conformation is thermodynamically favored , despite the presence of allylic strain.

Caption: Conformational equilibrium of 3-phenyl-1-cyclohexene balancing steric and allylic strains.

Stereocontrolled Synthesis & Thermodynamic Causality

The synthesis of 3-phenyl-1-cyclohexene often relies on the thermal syn-elimination of cyclohexyl acetates or xanthates (the Chugaev reaction). The regioselectivity of this reaction provides a textbook example of stereoelectronic control overriding standard thermodynamic stability[2].

Mechanistic Causality of Acetate Pyrolysis

When cis-1-acetoxy-2-phenylcyclohexane is subjected to thermal pyrolysis, the major product is the non-conjugated 3-phenyl-1-cyclohexene (approx. 93% yield), rather than the thermodynamically more stable, conjugated 1-phenylcyclohexene[3].

Why does this occur? Thermal acetate pyrolysis proceeds via a concerted, six-membered cyclic transition state that strictly requires a syn-coplanar arrangement of the leaving group (acetate) and the β -hydrogen[2]. In the cis isomer, the acetate group and the C2 benzylic proton are trans to each other. Because they cannot achieve the required syn-coplanar geometry, elimination towards C2 is stereoelectronically forbidden. Consequently, the elimination is forced towards the C6 position, where a syn-hydrogen is available, exclusively yielding 3-phenyl-1-cyclohexene[3].

Additionally, alternative synthetic routes include the photosensitized tautomerization of 1-phenylcyclohexene. Irradiation in the presence of an electron-accepting sensitizer generates an alkene radical cation, which undergoes deprotonation and subsequent reprotonation to yield 3-phenylcyclohexene[4].

Caption: Stereocontrolled synthesis of 3-phenyl-1-cyclohexene via thermal syn-elimination.

Experimental Protocols

Protocol 1: Synthesis via Thermal Pyrolysis

To ensure high yield and prevent the thermal degradation of the product, this protocol utilizes a self-validating continuous distillation setup.

-

Preparation: Charge a flame-dried, 50 mL round-bottom flask with cis-1-acetoxy-2-phenylcyclohexane (10 mmol) under an inert argon atmosphere.

-

Apparatus Setup: Equip the flask with a short-path distillation head and a receiving flask submerged in an ice-water bath. Causality: The short-path setup immediately removes the lower-boiling alkene product from the high-temperature reaction zone as soon as it forms, preventing secondary isomerization or polymerization.

-

Pyrolysis: Heat the neat liquid slowly to 300°C using a sand bath or specialized heating mantle.

-

Collection: Collect the distillate, which will be a mixture of 3-phenyl-1-cyclohexene and acetic acid byproduct.

-

Neutralization & Extraction: Dilute the crude distillate with 20 mL of diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO3 (3 × 15 mL) until CO2 evolution ceases, followed by brine (15 mL).

-

Purification: Dry the organic layer over anhydrous MgSO4, concentrate in vacuo, and purify via silica gel flash chromatography (eluting with 100% hexanes) to yield pure 3-phenyl-1-cyclohexene.

Protocol 2: NMR Conformational Analysis

Nuclear Magnetic Resonance (NMR) provides a self-validating system to determine the exact ratio of pseudo-axial to pseudo-equatorial conformers in solution.

-

Sample Preparation: Dissolve 15 mg of purified 3-phenyl-1-cyclohexene in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

-

1D 1H-NMR Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz or higher. Focus on the allylic C3 proton multiplet (typically around δ 3.3 - 3.7 ppm).

-

Coupling Constant ( 3J ) Evaluation:

-

If the phenyl group is pseudo-equatorial, the C3 proton must be pseudo-axial. A pseudo-axial proton will exhibit a large trans-diaxial coupling constant ( 3Jaa≈8−12 Hz) with the adjacent axial proton at C4.

-

If the phenyl group is pseudo-axial, the C3 proton is pseudo-equatorial, resulting in smaller equatorial-axial and equatorial-equatorial couplings ( 3J≈2−5 Hz).

-

Diagnostic Insight: Extracting the exact 3J value allows for the calculation of the conformer population ratio using the Karplus equation.

-

-

2D NOESY Validation: Perform a 2D NOESY experiment. Observe the through-space cross-peaks between the phenyl ortho-protons and the C5 axial protons. The intensity of this cross-peak directly correlates to the population of the pseudo-axial phenyl conformer.

Quantitative Data Summary

The following table summarizes the key physicochemical and structural metrics of 3-phenyl-1-cyclohexene.

| Metric / Parameter | Value / Description | Analytical Significance |

| Molecular Formula | C12H14 | Baseline identification |

| Molecular Weight | 158.24 g/mol | Mass spectrometry verification |

| Major Conformation | Half-chair (Pseudo-equatorial phenyl) | Minimizes severe 1,3-diaxial steric clashes |

| Pyrolysis Regioselectivity | 93% (from cis-acetate precursor) | Validates the syn-coplanar elimination requirement |

| Characteristic IR Bands | >3000 cm⁻¹ (sp² C-H), 1650 cm⁻¹ (C=C) | Confirms the presence of alkene and aromatic rings[1] |

| Diagnostic NMR Coupling | Large 3Jaa (8-12 Hz) at C3 proton | Confirms pseudo-axial orientation of the C3 proton |

References

- Stereoelectronic Effects - Stereochemical and Conformational Isomerism | Organic Chemistry.pharmacy180.com.

- Conformations of favorable transition states in the thermal pyrolysis of alkyl acetates and xanthates.researchgate.net.

- Radical ions in photochemistry. 21. The photosensitized (electron transfer) tautomerization of alkenes; the phenyl alkene system.cdnsciencepub.com.

- Benzene, (2-cyclohexen-1-yloxy)- | 5614-35-7.benchchem.com.

Sources

Application Notes and Protocols: The Strategic Use of 3-Phenyl-1-cyclohexene in Organic Synthesis

Executive Summary

3-Phenyl-1-cyclohexene is a highly versatile allylic intermediate utilized extensively in advanced organic synthesis and pharmaceutical development. Its unique structural topology—featuring a sterically demanding phenyl group adjacent to a reactive alkene—makes it an excellent model for studying stereocontrolled functionalizations, such as diastereoselective epoxidations, and regioselective cross-couplings.

As a Senior Application Scientist, I have designed this guide to move beyond standard textbook procedures. Here, we dissect the causality behind the regioselective formation of 3-phenyl-1-cyclohexene, explore its stereochemical dynamics during functionalization, and provide self-validating experimental protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Causality: Regioselectivity in the Heck Reaction

The synthesis of 3-phenyl-1-cyclohexene via the intermolecular Heck reaction between cyclohexene and an aryl halide (e.g., bromobenzene) is a classic demonstration of transition-metal-catalyzed regiocontrol.

The Causality of Regioselectivity: A common misconception is that the Heck reaction should yield the thermodynamically stable, conjugated 1-phenylcyclohexene. However, the reaction predominantly yields the unconjugated 3-phenyl-1-cyclohexene. Why?

-

Oxidative Addition & Insertion: The catalytic cycle begins with the oxidative addition of the aryl halide to Pd(0), followed by olefin coordination and a strict syn-migratory insertion of the aryl group and palladium across the double bond.

-

Conformational Lock: For the catalytic cycle to turn over, a β-hydride elimination must occur. This elimination strictly requires a syn-coplanar geometry between the palladium atom and the β-hydrogen.

-

Regiochemical Outcome: Due to the conformational constraints of the cyclohexane ring following the initial syn-addition, the only accessible β-hydrogen that satisfies the syn-coplanar requirement leads to the formation of the double bond adjacent to the phenyl-bearing carbon. Thus, the mechanism dictates the formation of 3-phenyl-1-cyclohexene.

Caption: Heck Reaction Mechanism: Syn-insertion and elimination yielding 3-phenyl-1-cyclohexene.

Stereocontrolled Functionalization: Epoxidation Dynamics

The allylic phenyl group in 3-phenyl-1-cyclohexene exerts profound steric and electronic influences on incoming electrophiles. When subjected to epoxidation using dimethyldioxirane (DMD), the reaction exhibits distinct diastereoselectivity[1].

The Causality of Diastereoselectivity: The bulky phenyl group at the C3 position sterically shields the syn-face of the alkene. Consequently, the electrophilic oxygen transfer from DMD occurs preferentially from the less hindered anti-face. This spatial directing effect yields the trans-epoxide as the major diastereomer, a predictable outcome that is highly valuable for drug development professionals designing complex stereocenters on cyclohexane scaffolds[1].

Caption: Diastereoselective epoxidation of 3-phenyl-1-cyclohexene governed by steric shielding.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1-cyclohexene via Siloxane Cross-Coupling

This modern alternative to the Heck reaction utilizes hypervalent siloxane derivatives for cross-coupling, offering quantitative yields without the risk of double-bond isomerization[2].

-

Reagents: 3-Benzoylcyclohexene (1.0 equiv), Phenyltrimethoxysilane[PhSi(OMe)₃] (2.2 equiv), TBAF (2.3 equiv), Pd(dba)₂ (9 mol%), DMF.

-

Step-by-Step Methodology:

-

In a flame-dried Schlenk flask, dissolve 3-benzoylcyclohexene and PhSi(OMe)₃ in anhydrous DMF.

-

Add the Pd(dba)₂ catalyst to the solution.

-

Introduce TBAF via syringe. Causality Note: TBAF is critical; it generates the reactive hypervalent silicate anion in situ, which is required to facilitate transmetalation to the palladium center[2].

-

Degas the mixture via one freeze-pump-thaw cycle to remove oxygen.

-

Heat the reaction mixture at 95 °C for 2 hours.

-

Quench with water, extract with Et₂O (4x), dry over MgSO₄, and concentrate in vacuo.

-

-

Self-Validation System: Analyze the crude product via TLC (10% CH₂Cl₂/hexane). The complete disappearance of the benzoate (Rf ~0.3) and the appearance of a single non-polar spot (Rf = 0.67) confirms success. ¹H NMR will show distinct vinylic multiplets at δ 5.70 and 5.86 ppm, validating the structural integrity of the allylic system[2].

Protocol 2: Diastereoselective Epoxidation using Dimethyldioxirane (DMD)

-

Reagents: 3-Phenyl-1-cyclohexene (1.0 equiv), Standardized DMD solution in acetone (1.1 equiv).

-

Step-by-Step Methodology:

-

Dissolve 3-phenyl-1-cyclohexene in dry acetone in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath to control the exothermic oxygen transfer.

-

Add the DMD solution dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 60 minutes.

-

Evaporate the solvent under reduced pressure to isolate the epoxide.

-

-

Self-Validation System: Perform GC or ¹H NMR analysis on the crude mixture. A conversion rate of >95% with the trans-epoxide dominating the product ratio validates the steric shielding model of the C3-phenyl group[1].

Quantitative Data Summaries

Table 1: Comparative Synthesis Routes for 3-Phenyl-1-cyclohexene

| Synthesis Method | Reactants | Catalyst / Key Reagents | Yield | Mechanistic Observation |

| Standard Heck Coupling | Cyclohexene, Bromobenzene | Pd(OAc)₂, PPh₃, Et₃N | ~70-80% | Strict syn-elimination dictates regioselectivity. |

| Siloxane Cross-Coupling | 3-Benzoylcyclohexene, PhSi(OMe)₃ | Pd(dba)₂, TBAF | Quantitative | TBAF is mandatory to generate the reactive silicate[2]. |

| Oxidative Boronic Coupling | Cyclohexene, Arylboronic Acid | Pd(OAc)₂, O₂ (oxidant) | 48% | Yields a 1:2 mixture of 3- and 4-phenyl isomers[3]. |

Table 2: Diastereoselectivity in DMD Epoxidation

| Substrate | Reagent | Conversion (%) | Major Product | Minor Product |

| 3-Phenyl-1-cyclohexene | Dimethyldioxirane (DMD) | >95% | Trans-epoxide | Cis-epoxide |

References

- SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMIN

- Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane.

- Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings.